Olmesartan lactone

説明

作用機序

オルメサルタンラクトン不純物の作用機序は、オルメサルタンの作用機序と密接に関連しています。アンジオテンシンII受容体拮抗薬として、血管平滑筋のAT1受容体へのアンジオテンシンIIの結合を阻害します。 この作用により、血管収縮が軽減され、末梢抵抗が低下し、血圧が低下します . 関与する分子標的と経路には、血圧と体液バランスの調節に重要な役割を果たすレニン-アンジオテンシン-アルドステロン系(RAAS)が含まれます .

類似の化合物との比較

オルメサルタンラクトン不純物は、以下のような他の類似の化合物と比較できます。

オルメサルタンメドキソミル不純物B: オルメサルタンの合成中に生成される別の不純物で、同様の化学的性質と用途があります.

オルメサルタンガンマ-ラクトン: 同様のラクトン構造を持つ関連化合物で、同様の分析および研究用途で使用されます.

オルメサルタンラクトン不純物の独自性は、オルメサルタンの合成中に特異的に生成されること、および最終的な医薬品製品の純度と効力を確保する役割にあります .

生化学分析

Biochemical Properties

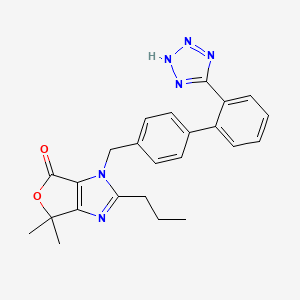

The molecular formula of Olmesartan Lactone Impurity is C24H24N6O2, and it has a molecular weight of 428.49 . It is known to interact with the angiotensin II receptor (AT1R), acting as an antagonist . The nature of these interactions is primarily inhibitory, preventing the action of angiotensin II and thereby exerting its antihypertensive effects .

Cellular Effects

This compound Impurity, through its interaction with the AT1R, can influence various cellular processes. It has been shown to protect endothelial cells against oxidative stress-induced cellular injury . This suggests that this compound Impurity may have a role in modulating cell signaling pathways and gene expression related to oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound Impurity involves its binding to the AT1R. As an antagonist, it inhibits the actions of angiotensin II, a hormone that constricts blood vessels and releases aldosterone, which can increase blood pressure . By blocking these actions, this compound Impurity helps to lower blood pressure .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Olmesartan, has a rapid onset of action and its antihypertensive effects are sustained over a 24-hour dosage interval .

Dosage Effects in Animal Models

While specific studies on this compound Impurity in animal models are limited, research on Olmesartan has shown that its effects can vary with different dosages

Metabolic Pathways

Olmesartan is metabolized by the liver to its active metabolite, olmesartan

Transport and Distribution

Given its biochemical properties and its interactions with the AT1R, it is likely that it is transported and distributed in a manner similar to other AT1R antagonists .

Subcellular Localization

Given its role as an AT1R antagonist, it is likely that it localizes to the cell membrane where the AT1R is located

準備方法

オルメサルタンラクトン不純物の調製には、いくつかの合成経路と反応条件が関与しています。一般的な方法の1つは、ラクトン環の形成を誘導するために特定の試薬と触媒を使用することを含みます。 工業的な製造方法は、多くの場合、高性能液体クロマトグラフィー(HPLC)を使用した不純物の分離と精製を含む、複数段階の合成プロセスを伴います .

化学反応の分析

オルメサルタンラクトン不純物は、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去が含まれます。

置換: この反応には、ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基で置換することが含まれます。

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、特定の温度、および触媒の存在があります。 これらの反応から生成される主な生成物には、ラクトン不純物のさまざまな誘導体が含まれ、核磁気共鳴(NMR)や質量分析(MS)などの技術を使用してさらに分析できます .

科学研究の応用

オルメサルタンラクトン不純物は、以下を含むいくつかの科学研究の応用があります。

化学: オルメサルタンの純度と品質を確保するために、分析化学における参照標準として使用されます。

生物学: その潜在的な生物学的効果と他の化合物との相互作用について研究されています。

医学: オルメサルタンベースの薬の安全性と効力を確保するために、医薬品製剤で監視されます。

科学的研究の応用

Olmesartan lactone impurity has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Olmesartan.

Biology: Studied for its potential biological effects and interactions with other compounds.

Medicine: Monitored in pharmaceutical formulations to ensure the safety and efficacy of Olmesartan-based medications.

Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing

類似化合物との比較

Olmesartan lactone impurity can be compared with other similar compounds, such as:

Olmesartan Medoxomil Impurity B: Another impurity formed during the synthesis of Olmesartan, with similar chemical properties and applications.

Olmesartan gamma-Lactone: A related compound with a similar lactone structure, used in similar analytical and research applications.

The uniqueness of this compound impurity lies in its specific formation during the synthesis of Olmesartan and its role in ensuring the purity and efficacy of the final pharmaceutical product .

特性

IUPAC Name |

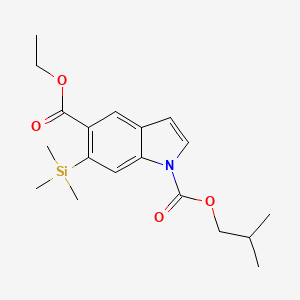

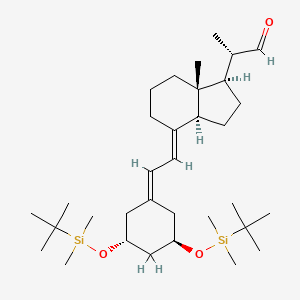

6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQNVWFXORBZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233966 | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849206-43-5 | |

| Record name | Olmesartan lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMESARTAN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。